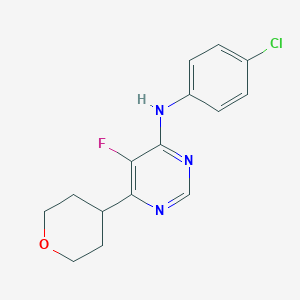![molecular formula C14H17F3N6OS B15115328 2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B15115328.png)
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring, the piperazine ring, and the pyrimidine ring, followed by their subsequent coupling.
Formation of Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by oxidation.
Formation of Piperazine Ring: Piperazine derivatives can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Formation of Pyrimidine Ring: Pyrimidine derivatives are often synthesized via the Biginelli reaction, which involves the condensation of urea, β-keto esters, and aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar pyrimidine core and have been studied for their neuroprotective and anti-inflammatory properties.
Indazole Derivatives: These compounds also contain nitrogen heterocycles and have shown various biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to its combination of a thiadiazole ring, a piperazine ring, and a pyrimidine ring, along with the presence of a trifluoromethyl group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H17F3N6OS |
|---|---|
Peso molecular |
374.39 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C14H17F3N6OS/c1-9-7-10(14(15,16)17)19-12(18-9)22-3-5-23(6-4-22)13-20-11(8-24-2)21-25-13/h7H,3-6,8H2,1-2H3 |
Clave InChI |
KKCMIZCDCUTGMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NS3)COC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15115247.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15115251.png)
![N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B15115252.png)
![6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B15115255.png)

![6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine](/img/structure/B15115265.png)
![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115266.png)
![2-(2-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115278.png)
![1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15115282.png)
![2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15115283.png)
![1-cyclopropanecarbonyl-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B15115290.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B15115306.png)
![N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B15115314.png)
![1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15115317.png)
